

Application Notes and Protocols for Labeling Peptides with 5-ROX-SE

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Compound of Interest

Compound Name: 5-ROX-SE
Cat. No.: B1493965

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Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug discovery, enabling sensitive and specific detection in a variety of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays. 5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**), is a bright, amine-reactive fluorescent dye commonly used for labeling peptides. This document provides detailed protocols for the conjugation of **5-ROX-SE** to peptides, purification of the labeled product, and characterization of the final conjugate.

5-ROX is a rhodamine dye that exhibits strong red fluorescence.^[1] Its succinimidyl ester (SE) derivative readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond.^[2] The use of a single isomer, such as 5-ROX, is often preferred over mixtures of isomers (e.g., 5(6)-ROX) in bioconjugation to ensure better resolution during purification and more consistent experimental results.^[3]

Quantitative Data Summary

Accurate quantification of the labeled peptide and the degree of labeling (DOL) is critical for reproducible experiments. The following tables summarize the key spectral properties of 5-ROX and provide a guide for preparing stock solutions.

Table 1: Spectral and Physicochemical Properties of 5-ROX

Property	Value	Reference
Molecular Formula	$C_{37}H_{33}N_3O_7$	[4]
Molecular Weight	631.67 g/mol	[5]
Excitation Maximum (λ_{ex})	~578 nm	[3][6]
Emission Maximum (λ_{em})	~604 nm	[3][6]
Molar Extinction Coefficient (ϵ) at λ_{max}	82,000 $M^{-1}cm^{-1}$	[1][3][6]
Correction Factor (CF ₂₈₀)	0.168	[1][6]
Quantum Yield	~0.94	[3][6]
Recommended Solvents	DMSO, DMF	[4]
Storage Conditions	-20°C, protected from light and moisture	[3]

Table 2: Preparation of 5-ROX-SE Stock Solution (10 mM in DMSO)

Mass of 5-ROX-SE	Volume of DMSO to Add
1 mg	158.3 μ L
5 mg	791.6 μ L
10 mg	1.583 mL

Experimental Protocols

Protocol 1: Labeling of Peptides with 5-ROX-SE

This protocol describes a general procedure for labeling a peptide with 5-ROX-SE. The optimal conditions, particularly the molar ratio of dye to peptide, may need to be determined empirically for each specific peptide.

Materials:

- Peptide with at least one primary amine (N-terminus or lysine residue)
- **5-ROX-SE**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- 0.1 M Sodium bicarbonate buffer, pH 8.3
- 1 M Tris-HCl, pH 8.0 (for quenching)
- Purification column (e.g., RP-HPLC)

Procedure:

- Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
- **5-ROX-SE** Stock Solution Preparation: Immediately before use, dissolve **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL (see Table 2 for volumes).
- Labeling Reaction:
 - While vortexing the peptide solution, slowly add the desired molar excess of the **5-ROX-SE** stock solution. A 10-20 fold molar excess of dye to peptide is a common starting point.
 - Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- Reaction Quenching (Optional): To stop the reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This step is optional if the reaction is immediately proceeding to purification.
- Purification: Purify the 5-ROX-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) (see Protocol 2).

Protocol 2: Purification of 5-ROX-Labeled Peptides by RP-HPLC

RP-HPLC is the standard method for purifying fluorescently labeled peptides, separating them based on hydrophobicity.

Materials:

- C18 RP-HPLC column
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- HPLC system with a UV detector and fraction collector

Procedure:

- Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
- Sample Injection: Inject the quenched labeling reaction mixture onto the column.
- Gradient Elution: Elute the labeled peptide using a linear gradient of increasing Solvent B. A shallow gradient is often recommended for better separation of peptides.[\[7\]](#) An example gradient is as follows:
 - 0-5 min: 10% B
 - 5-35 min: 10-70% B
 - 35-40 min: 70-95% B
 - 40-45 min: 95% B
 - 45-50 min: 95-10% B
 - 50-60 min: 10% B

- Fraction Collection: Monitor the elution profile at both 220 nm (for the peptide backbone) and \sim 578 nm (for 5-ROX). Collect fractions corresponding to the major peak that absorbs at both wavelengths.
- Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide. Pool the pure fractions.
- Lyophilization: Lyophilize the pooled fractions to obtain the purified 5-ROX-labeled peptide as a powder.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule. It is determined using UV-Visible spectrophotometry.

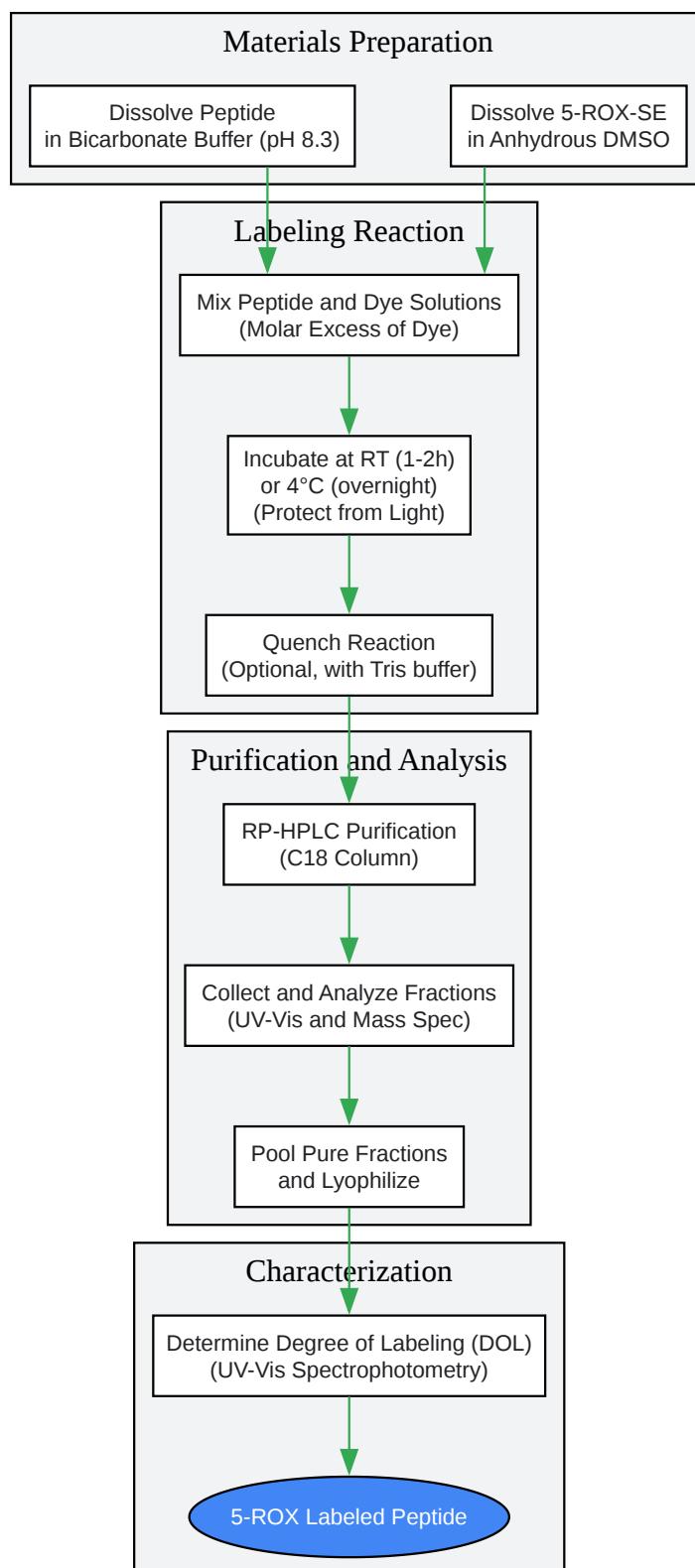
Procedure:

- Dissolve the Labeled Peptide: Accurately dissolve the purified and lyophilized 5-ROX-labeled peptide in a suitable buffer (e.g., PBS).
- Measure Absorbance:
 - Measure the absorbance of the solution at 280 nm (A_{280}).
 - Measure the absorbance at the λ_{max} of 5-ROX (\sim 578 nm) (A_{max}).
- Calculate the Concentration of the Peptide and Dye:
 - Concentration of 5-ROX (M): $[5\text{-ROX}] = A_{max} / \epsilon_{dye}$ where ϵ_{dye} is the molar extinction coefficient of 5-ROX ($82,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - Corrected Absorbance of the Peptide at 280 nm: $A_{peptide} = A_{280} - (A_{max} * CF_{280})$ where CF_{280} is the correction factor for 5-ROX at 280 nm (0.168).
 - Concentration of Peptide (M): $[\text{Peptide}] = A_{peptide} / \epsilon_{peptide}$ where $\epsilon_{peptide}$ is the molar extinction coefficient of the unlabeled peptide at 280 nm. This can be estimated based on the number of tryptophan and tyrosine residues.

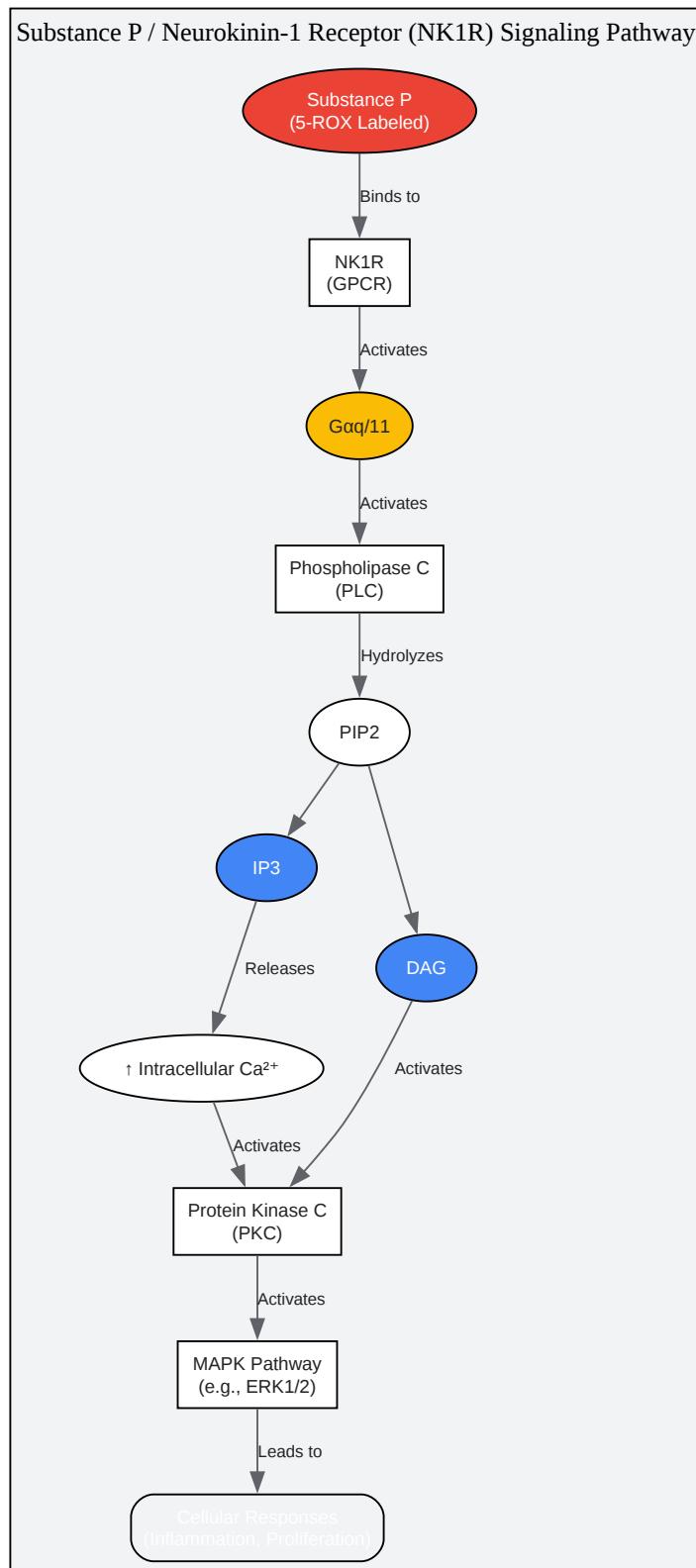
- Calculate the Degree of Labeling (DOL): $DOL = [5\text{-ROX}] / [\text{Peptide}]$

An ideal DOL is typically between 0.5 and 2.0, but the optimal value depends on the specific application.

Mandatory Visualizations

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Caption: Experimental workflow for labeling peptides with **5-ROX-SE**.



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Caption: Substance P signaling pathway via the NK1R G-protein coupled receptor.

Application Example: Studying GPCR Signaling with 5-ROX-Labeled Substance P

Fluorescently labeled peptides are powerful tools for investigating G protein-coupled receptor (GPCR) signaling.^[8] Substance P, an 11-amino acid neuropeptide, is a ligand for the neurokinin-1 receptor (NK1R), a GPCR involved in pain perception and inflammation.^{[2][9]} By labeling Substance P with 5-ROX, researchers can visualize and track its binding to NK1R on the surface of cells, monitor receptor internalization, and quantify receptor-ligand interactions.^[10]

Upon binding of Substance P to NK1R, the receptor activates heterotrimeric G proteins, primarily of the G_{q/11} family.^[11] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).^{[9][12]} IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).^[13] These signaling events ultimately lead to downstream cellular responses, such as the activation of the MAPK pathway, which can modulate inflammation and cell proliferation.^[12]

The use of 5-ROX-labeled Substance P in fluorescence microscopy or flow cytometry allows for the direct observation and quantification of these cellular events, providing valuable insights into the mechanisms of GPCR signaling and the effects of potential therapeutic modulators.

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